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N4-Methylcytidine - 10578-79-7

N4-Methylcytidine

Catalog Number: EVT-290168
CAS Number: 10578-79-7
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: m4C is found naturally in both bacterial and eukaryotic cells, including mammalian cells. [, , , , ]
  • Classification: m4C belongs to the family of post-transcriptional RNA modifications and is classified as a methylated cytidine derivative. [, , ]
  • Role in Scientific Research: m4C is an important subject in scientific research due to its diverse roles in RNA biology. This includes its influence on RNA structure, stability, translation, and interactions with proteins. [, , , ]
Overview

N4-Methylcytidine is a modified nucleoside that plays significant roles in the structure and function of RNA. It is characterized by the addition of a methyl group at the nitrogen-4 position of cytidine. This modification is crucial for various biological processes, including gene regulation and the stability of RNA molecules. N4-Methylcytidine has been identified in both bacterial and eukaryotic cells, indicating its evolutionary conservation and functional importance.

Source and Classification

N4-Methylcytidine can be synthesized chemically or enzymatically. It is classified as a nucleoside analog due to its structural similarity to the naturally occurring nucleoside cytidine, with the key difference being the methylation at the nitrogen-4 position. This compound is often studied in the context of RNA modifications and their implications in cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of N4-Methylcytidine typically involves phosphoramidite chemistry, which allows for the incorporation of this modified nucleoside into RNA oligonucleotides. The process begins with the protection of functional groups on cytidine, followed by methylation at the nitrogen-4 position.

  1. Protection: The hydroxyl groups are protected using standard protecting groups.
  2. Methylation: Methylation is achieved using methylating agents under controlled conditions, often involving solvents like dimethylformamide or acetonitrile.
  3. Deprotection: After methylation, the protecting groups are removed to yield N4-Methylcytidine.

For example, one method involves using hydrogen fluoride-pyridine complexes to facilitate deprotection after methylation, yielding high purity and yield of N4-Methylcytidine .

Molecular Structure Analysis

Structure and Data

The molecular formula of N4-Methylcytidine is C₈H₁₁N₃O₅. Its structure consists of a pyrimidine ring with a ribose sugar attached to it. The key feature is the methyl group attached to the nitrogen atom at position 4.

  • Molecular Weight: Approximately 227.25 g/mol
  • Structural Characteristics:
    • The presence of a methyl group at N4 alters hydrogen bonding capabilities compared to unmodified cytidine, impacting base pairing and stability in RNA structures .
Chemical Reactions Analysis

Reactions and Technical Details

N4-Methylcytidine participates in various chemical reactions typical of nucleosides, including:

  1. Base Pairing: It can pair with guanine during RNA synthesis.
  2. Enzymatic Reactions: Methyltransferases can recognize N4-Methylcytidine for further modifications or processing in RNA.
  3. Thermal Stability: The presence of N4-methylation has been shown to influence the thermal stability of RNA duplexes, generally reducing stability compared to unmethylated counterparts .
Mechanism of Action

Process and Data

N4-Methylcytidine functions primarily through its role in modulating RNA structure and function:

  1. Stabilization: The methyl group enhances resistance to enzymatic degradation, thus stabilizing RNA molecules.
  2. Regulation: It plays a role in regulating gene expression by influencing RNA folding and interactions with proteins.
  3. Transcriptional Control: In mitochondrial ribosomal RNA, N4-methylcytidine modifications are critical for proper translation initiation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar nucleosides.

Relevant Data or Analyses

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize N4-Methylcytidine, confirming its structure and purity levels .

Applications

Scientific Uses

N4-Methylcytidine has several important applications in scientific research:

  1. RNA Modification Studies: It serves as a model compound for studying RNA modifications and their effects on molecular biology.
  2. Therapeutic Development: Due to its role in stabilizing RNA, it is being explored as a potential therapeutic agent or as part of drug delivery systems targeting RNA-based therapies.
  3. Biotechnology: Used in synthesizing modified oligonucleotides for various applications including diagnostics and therapeutics .
Biochemical Foundations of N4-Methylcytidine

Chemical Structure and Isomerism of N4-Methylcytidine

N4-Methylcytidine (m⁴C) is a modified pyrimidine nucleoside characterized by a methyl group (-CH₃) attached to the exocyclic amino nitrogen (N4 position) of cytidine. Its molecular formula is C₁₀H₁₅N₃O₅, with a molecular weight of 257.24 g/mol [1] [8]. The methyl substitution occurs perpendicular to the cytidine ring plane, projecting into the major groove in duplex nucleic acids. This spatial orientation distinguishes it from other cytidine isomers:

  • N3-Methylcytidine (m³C): Methylation at the ring nitrogen (N3) disrupts canonical Watson-Crick base pairing due to steric hindrance and loss of a hydrogen bond donor.
  • 5-Methylcytidine (m⁵C): Methylation at the C5 position retains Watson-Crick pairing but enhances base stacking hydrophobicity [2] [5].

The syn and anti conformers of N4-methylcytidine arise from rotation around the glycosidic bond (connecting the base to the ribose). The anti conformation predominates in duplex contexts, aligning the methyl group within the major groove without significant distortion of the helix. This conformational stability is critical for its biological function, particularly in thermophiles where DNA integrity at high temperatures is essential [4] [5].

Table 1: Structural Isomers of Methylated Cytidine

IsomerMethylation SiteHydrogen Bonding CapacityBiological Context
N4-Methylcytidine (m⁴C)N4 (exocyclic amino)Retains donor (N4-H) and acceptor (O2)DNA/RNA in thermophiles, R-M systems
N3-Methylcytidine (m³C)N3 (ring nitrogen)Loses acceptor (N3), gains donor (N3-H⁺)Rare lesion; mutagenic
5-Methylcytidine (m⁵C)C5 (ring carbon)UnchangedEukaryotic epigenetics

Thermodynamic Stability and Base Pairing Dynamics in RNA/DNA

N4-methylcytidine exhibits context-dependent effects on nucleic acid stability:

  • In RNA Duplexes: m⁴C generally retains canonical Watson-Crick pairing with guanosine, causing only minor destabilization (ΔΔG ≈ –0.3 to +0.8 kcal/mol). X-ray crystallography confirms that the methyl group induces minimal helical distortion, as the N4-H remains available for hydrogen bonding with the O6 of guanosine [2].
  • Dimethylation Impact: N4,N4-dimethylcytidine (m⁴₂C) abolishes hydrogen bonding at the N4 position, forcing a shift to wobble pairing (e.g., m⁴₂C:G forms two hydrogen bonds vs. three in C:G). This reduces duplex stability by ΔΔG ≈ +2.1 kcal/mol and impairs base discrimination, enabling mispairing with adenosine or uracil [2].
  • Thermal Resistance: Unlike m⁵C, which deaminates to thymine at high temperatures (generating G:T mismatches), m⁴C resists deamination due to its N4-methyl group. This property is exploited by thermophilic bacteria (e.g., Deinococcus radiodurans) to maintain genomic integrity [4] [5].

Table 2: Thermodynamic Impact of m⁴C in Nucleic Acid Duplexes

ModificationBase PairΔΔG (kcal/mol)*Pairing ModeBiological Consequence
Unmodified CC:G0 (reference)Watson-Crick (3 H-bonds)High fidelity replication
m⁴Cm⁴C:G–0.3 to +0.8Watson-Crick (retained)Stable RNA folding
m⁴₂Cm⁴₂C:G+2.1Wobble-like (2 H-bonds)Reduced fidelity; RT errors
m⁵Cm⁵C:G–0.5Watson-Crick (enhanced stacking)Epigenetic regulation

ΔΔG = Change in free energy relative to unmodified C:G pair. Negative values stabilize; positive values destabilize [2] [6].

Comparative Analysis of N4-Methylcytidine vs. Other Methylated Nucleosides

N4-methylcytidine serves distinct biological roles compared to major methylated nucleosides:

  • Versus m⁵C (5-Methylcytidine):
  • Chemical Stability: m⁴C resists hydrolytic deamination (>100-fold slower than m⁵C), making it ideal for thermophiles. m⁵C deamination generates thymine, leading to C→T transition mutations if unrepaired [4] [5].
  • Functional Roles: m⁴C primarily functions in restriction-modification (R-M) systems and ribosomal RNA stabilization. In contrast, m⁵C regulates eukaryotic gene expression via DNA methylation marks and impacts RNA-protein interactions [5] [7].
  • Versus m⁶A (N6-Methyladenosine):
  • Base Pairing: m⁶A retains Watson-Crick pairing with thymine/uracil but with reduced stability (ΔΔG ≈ +0.4 kcal/mol). Like m⁴C, its methyl group occupies the major groove but does not hinder pairing [6].
  • Epitranscriptomic Impact: m⁶A is a dynamic mRNA modification influencing splicing, translation, and decay. m⁴C is rarer in mRNA and primarily serves structural roles in rRNA or as a epigenetic marker in prokaryotic DNA [2] [5].

The synergistic effects of these modifications are evident in RNA architecture:

"m⁴C in mitochondrial 12S rRNA (catalyzed by METTL15) stabilizes ribosomal folding, while m⁶A in mRNA fine-tunes translational efficiency. Both modifications exploit major groove methylation but diverge in biological outcomes." [2] [6].

Table 3: Functional and Chemical Comparison of Key Methylated Nucleosides

PropertyN4-Methylcytidine (m⁴C)5-Methylcytidine (m⁵C)N6-Methyladenosine (m⁶A)
Primary LocationProkaryotic DNA; rRNAEukaryotic DNA/RNAEukaryotic mRNA
Deamination RateLow (heat-stable)High (→ thymine)Not applicable
Base PairingRetains Watson-CrickRetains Watson-CrickRetains Watson-Crick
Biological RoleR-M systems; rRNA stabilityEpigenetic silencingmRNA metabolism
Key EnzymeRsmH (bacteria); METTL15 (human)DNMTs; NSUNsMETTL3/METTL14 complex

Properties

CAS Number

10578-79-7

Product Name

N4-Methylcytidine

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)

InChI Key

LZCNWAXLJWBRJE-UHFFFAOYSA-N

SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Synonyms

N(4)-methylcytidine

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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